2-[(2,3-Dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole
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Overview
Description
2-[(2,3-Dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles.
Preparation Methods
The synthesis of 2-[(2,3-Dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .
Chemical Reactions Analysis
2-[(2,3-Dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any nitro groups present in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-[(2,3-Dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets. In cancer cells, it inhibits the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives such as:
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole: Known for its anticancer activity.
2-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole: Exhibits significant antimicrobial properties.
Properties
Molecular Formula |
C18H12Cl2N2S |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H12Cl2N2S/c19-15-8-4-7-13(17(15)20)9-14-10-22-11-16(21-18(22)23-14)12-5-2-1-3-6-12/h1-8,10-11H,9H2 |
InChI Key |
GMQKXARUMWQCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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